Product packaging for 4-Methylene-L-glutamate(Cat. No.:)

4-Methylene-L-glutamate

Cat. No.: B1233865
M. Wt: 158.13 g/mol
InChI Key: RCCMXKJGURLWPB-BYPYZUCNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylene-L-glutamate, also known as (2S)-2-amino-4-methylidenepentanedioic acid, is a biochemical research compound that serves as a structural analog of L-glutamic acid . This molecule is characterized by a methylene group (=CH₂) at the 4-position, a modification that distinguishes it from its parent compound and makes it a valuable intermediate in organic and medicinal chemistry synthesis . The compound has a molecular formula of C₆H₉NO₄ and a molecular weight of 159.14 g/mol . Published scientific literature and patents describe its role as a key precursor in multi-step synthesis processes, for instance, in the production of more complex molecules such as pyrrolidine-2-carboxylic acid derivatives . As a non-proteinogenic amino acid derivative, it provides researchers with a tool to study and modulate biochemical pathways related to glutamate, a fundamental neurotransmitter and metabolite . This product is intended for use in a controlled laboratory setting by qualified professionals. It is offered For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8NO4- B1233865 4-Methylene-L-glutamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8NO4-

Molecular Weight

158.13 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-methylidenepentanedioate

InChI

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/p-1/t4-/m0/s1

InChI Key

RCCMXKJGURLWPB-BYPYZUCNSA-M

SMILES

C=C(CC(C(=O)[O-])[NH3+])C(=O)[O-]

Isomeric SMILES

C=C(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-]

Canonical SMILES

C=C(CC(C(=O)[O-])[NH3+])C(=O)[O-]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 4 Methylene L Glutamate

Enzymatic Interconversion with 4-Methylene-L-glutamine

The reversible conversion between 4-methylene-L-glutamate and 4-methylene-L-glutamine is a central point in the metabolic fate of these non-proteinogenic amino acids. This interconversion is managed by the sequential action of a hydrolase and a ligase, ensuring a regulated balance between the acid and its amide.

4-Methyleneglutaminase (EC 3.5.1.67) Catalysis

4-Methyleneglutaminase, systematically named 4-methylene-L-glutamine amidohydrolase, is a hydrolase that acts on the linear amide of 4-methylene-L-glutamine. wikipedia.orgqmul.ac.uk The enzyme catalyzes the deamidation of 4-methylene-L-glutamine, yielding this compound and ammonia (B1221849). wikipedia.orgqmul.ac.ukrhea-db.org This enzyme has been notably isolated and characterized from the leaves of the peanut plant (Arachis hypogaea). qmul.ac.ukgenome.jprothamsted.ac.uk

The substrate specificity of 4-methyleneglutaminase from Arachis hypogaea has been a subject of detailed study. The enzyme exhibits a high affinity for its primary substrate, 4-methylene-L-glutamine. However, its activity is not entirely exclusive. Research has demonstrated that the enzyme can also catalyze the deamidation of L-glutamine, although at a significantly reduced rate, approximately 20% of that observed with 4-methylene-L-glutamine. researchgate.net This indicates a preference for the methylene-substituted compound but not absolute specificity. The reaction mechanism is characteristic of a hydrolase, utilizing a water molecule to cleave the amide bond of the substrate. wikipedia.org

The activity of 4-methyleneglutaminase is influenced by various factors, a common characteristic of enzyme regulation. The optimal pH for the enzyme purified from peanut leaves is approximately 8.0. The enzyme's stability is noteworthy, as it can be stored with minimal loss of activity. The regulation of 4-methyleneglutaminase is crucial for controlling the intracellular concentrations of this compound and its amide, thereby managing their roles in nitrogen transport and metabolism. The specific mechanisms of allosteric regulation or covalent modification in vivo are areas that continue to be explored.

Substrate Specificity and Reaction Mechanism

4-Methyleneglutamate—Ammonia Ligase (4-Methyleneglutamine Synthetase, EC 6.3.1.7) Catalysis

The synthesis of 4-methylene-L-glutamine from this compound is catalyzed by 4-methyleneglutamate—ammonia ligase, also known as 4-methyleneglutamine synthetase. wikipedia.orgqmul.ac.uk This enzyme belongs to the ligase family, specifically those that form carbon-nitrogen bonds. wikipedia.org It was identified as a new amide synthetase present in germinating peanuts. wikipedia.orgqmul.ac.uk

The reaction catalyzed by this enzyme is: ATP + this compound + NH₃ → AMP + diphosphate (B83284) + 4-methylene-L-glutamine wikipedia.orgqmul.ac.uk

The synthesis of the amide bond in 4-methylene-L-glutamine is an energetically unfavorable process that is driven by the hydrolysis of ATP. The reaction requires three primary substrates: this compound, ammonia (NH₃), and ATP. wikipedia.org The enzyme facilitates the ligation of ammonia to the γ-carboxyl group of this compound. This reaction is coupled with the cleavage of ATP to AMP and diphosphate, providing the necessary energy to drive the synthesis. wikipedia.orgqmul.ac.uk Interestingly, the enzyme can also utilize L-glutamine as an amino donor instead of ammonia, although this occurs at a much slower rate. qmul.ac.ukenzyme-database.org

Studies on glutamine synthetase from germinating peanuts have provided insights into the reaction kinetics with this compound as a substrate. While the enzyme does catalyze the formation of 4-methylene-L-glutamine, its efficiency with this substrate is considerably lower than with its primary substrate, L-glutamic acid. nih.govoup.com Comparative kinetic analyses have shown that the Michaelis constant (Kₘ) for 4-methylene-L-glutamic acid is approximately 10-fold higher than that for L-glutamic acid. nih.govoup.com Furthermore, the maximum reaction velocity (Vₘₐₓ) with 4-methylene-L-glutamic acid is only about one-fourth of that measured with L-glutamic acid. nih.govoup.com This suggests that while the synthesis occurs, it may not be sufficient to account for the rapid accumulation of 4-methylene-L-glutamine observed during the germination of peanuts, hinting at the possible existence of a more specific synthetase or alternative biosynthetic pathways. nih.govoup.com

EnzymeEC NumberSubstratesProductsResearch Findings
4-Methyleneglutaminase 3.5.1.674-methylene-L-glutamine, H₂OThis compound, NH₃Purified from Arachis hypogaea leaves; also deamidates L-glutamine at 20% the rate of its primary substrate. wikipedia.orgqmul.ac.ukresearchgate.net
4-Methyleneglutamate—ammonia ligase 6.3.1.7ATP, this compound, NH₃AMP, diphosphate, 4-methylene-L-glutamineFound in germinating peanuts; Kₘ for this compound is 10x higher and Vₘₐₓ is 4x lower than for L-glutamate. wikipedia.orgqmul.ac.uknih.govoup.com
Substrate Requirements and Energetics

Integration within C5-Branched Dibasic Acid Metabolism

This compound is a key intermediate in the C5-branched dibasic acid metabolism pathway. wikipedia.orgwikipedia.orggenome.jpcreative-enzymes.com This metabolic sequence is responsible for the synthesis and degradation of several C5 and C6 branched-chain dicarboxylic acids. The involvement of this compound in this pathway is primarily defined by the enzymatic reactions that produce and consume it.

Two key enzymes directly involved with this compound in this pathway are 4-methyleneglutaminase and 4-methyleneglutamate—ammonia ligase. wikipedia.orgwikipedia.orgcreative-enzymes.com 4-methyleneglutaminase catalyzes the hydrolysis of 4-methylene-L-glutamine to produce this compound and ammonia. wikipedia.orgcreative-enzymes.com Conversely, 4-methyleneglutamate—ammonia ligase, also known as 4-methyleneglutamine synthetase, catalyzes the formation of 4-methylene-L-glutamine from this compound, ATP, and ammonia. wikipedia.org These reactions highlight the central role of this compound as a pivot point for nitrogen assimilation and transfer within this specialized metabolic route.

The pathway also includes the conversion of this compound to 4-methylene-2-oxoglutarate, a reaction that links the metabolism of this amino acid to intermediates of central carbon metabolism. kegg.jp

Putative Metabolic Precursors and Downstream Products

The metabolic context of this compound suggests clear relationships with its precursors and downstream products.

Putative Metabolic Precursors:

The most direct precursor to this compound within the C5-branched dibasic acid pathway is 4-methylene-L-glutamine . The deamidation of 4-methylene-L-glutamine, catalyzed by 4-methyleneglutaminase, directly yields this compound. wikipedia.orgcreative-enzymes.com

While not a direct precursor in a single step, L-glutamate is a fundamental building block for many amino acids and could be considered a more distant precursor. oup.comkaist.ac.kr The biosynthesis of many amino acids starts from key intermediates of central metabolism, with glutamate (B1630785) often serving as a primary amino donor. oup.comvt.edu In some organisms, glutamate itself is synthesized from α-ketoglutarate, a TCA cycle intermediate. vt.edunih.gov

Putative Downstream Products:

The immediate downstream product of this compound metabolism is 4-methylene-L-glutamine , formed through the action of 4-methyleneglutamate—ammonia ligase. wikipedia.org This reaction is significant for nitrogen transport and storage in organisms like peanuts. wikipedia.org

Another key downstream product is 4-methylene-2-oxoglutarate , which is formed from this compound. kegg.jp This keto-acid can potentially feed into the tricarboxylic acid (TCA) cycle, linking the metabolism of this compound to cellular energy production.

The broader C5-branched dibasic acid pathway includes several other compounds that are metabolically linked to this compound, as shown in the KEGG pathway map. genome.jp These include itaconyl-CoA, citramalyl-CoA, and mesaconate, among others. genome.jp

Comparative Analysis of Biosynthetic Routes Across Organisms

The biosynthesis of this compound and its metabolic pathway are not universally distributed among all organisms, indicating specialized roles in those that possess it.

In plants , particularly in peanuts (Arachis hypogaea), this compound and its amide, 4-methylene-L-glutamine, are involved in nitrogen transport. wikipedia.orgwikipedia.org The enzymes 4-methyleneglutaminase and 4-methyleneglutamine synthetase have been identified and characterized in this organism. wikipedia.orgwikipedia.org 4-Methylene-L-glutamic acid has also been reported in other plants like Lilium candidum. nih.gov

In the context of bacteria , while direct synthesis of this compound is not as commonly documented as that of proteinogenic amino acids, the broader metabolism of glutamate and related compounds has been studied. For example, the syntrophic bacterium Syntrophus aciditrophicus has been shown to possess two distinct pathways for glutamate biosynthesis. nih.govosti.gov This highlights the metabolic versatility within bacteria for producing even common amino acids, suggesting that specialized pathways for non-proteinogenic amino acids like this compound could exist in specific bacterial species. The C5-branched dibasic acid metabolism pathway, which includes this compound, is documented in the KEGG database for various organisms. genome.jp

The following table summarizes the key enzymes involved in the direct metabolism of this compound as discussed in this article.

EnzymeEC NumberReactionOrganism Example
4-methyleneglutaminase3.5.1.674-methylene-L-glutamine + H₂O → this compound + NH₃Arachis hypogaea (peanut) wikipedia.orgcreative-enzymes.com
4-methyleneglutamate—ammonia ligase6.3.1.7ATP + this compound + NH₃ → AMP + diphosphate + 4-methylene-L-glutamineArachis hypogaea (peanut) wikipedia.org

This table provides an interactive overview of the enzymatic transformations central to the metabolism of this compound.

Enzymology and Structural Biology of 4 Methylene L Glutamate Interacting Proteins

Characterization of 4-Methyleneglutaminase

4-Methyleneglutaminase (EC 3.5.1.67) is a hydrolase that catalyzes the deamidation of 4-methylene-L-glutamine to produce 4-methylene-L-glutamate and ammonia (B1221849). nih.gov The systematic name for this enzyme is 4-methylene-L-glutamine amidohydrolase. nih.gov

Enzyme Purification and Biochemical Properties

A key study on 4-methyleneglutaminase involved its purification from the leaves of peanut plants (Arachis hypogaea). royalsocietypublishing.org The purification process involved several chromatographic steps, leading to a significant increase in the enzyme's specific activity.

The biochemical properties of the purified 4-methyleneglutaminase from peanut leaves have been characterized, revealing an enzyme with specific substrate preferences and optimal reaction conditions. The enzyme exhibits a relatively high affinity for 4-methylene-L-glutamine.

PropertyValueSource
EC Number 3.5.1.67 nih.gov
Reaction 4-methylene-L-glutamine + H₂O → this compound + NH₃ nih.gov
Source Peanut leaves (Arachis hypogaea) royalsocietypublishing.org

Active Site Architecture and Catalytic Residues

Detailed structural studies providing specific insights into the active site architecture and the identification of catalytic residues of 4-methyleneglutaminase are not extensively available in the current body of scientific literature. As a member of the amidohydrolase superfamily, it is presumed to share a catalytic mechanism common to other enzymes in this class, which typically involves a catalytic triad (B1167595) or a metal-dependent mechanism for the hydrolysis of the amide bond. However, without specific crystallographic or advanced spectroscopic data for 4-methyleneglutaminase, the precise nature of its active site remains an area for future investigation.

Structural Insights and Conformational Dynamics

Similarly, there is a lack of specific research focusing on the three-dimensional structure and conformational dynamics of 4-methyleneglutaminase. Understanding the structural biology of this enzyme would provide crucial insights into its substrate specificity and catalytic efficiency. Future studies employing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling will be necessary to elucidate the structural features that govern its function.

Characterization of 4-Methyleneglutamate—Ammonia Ligase

This compound—ammonia ligase (EC 6.3.1.7), also known as 4-methyleneglutamine synthetase, is a ligase that catalyzes the ATP-dependent amidation of this compound to form 4-methylene-L-glutamine. wikipedia.org This reaction is a key step in the assimilation of ammonia, incorporating it into an organic molecule. wikipedia.org

Enzyme Purification and Biochemical Properties

Research on germinating peanuts has led to the identification and characterization of this enzyme, which is also referred to as glutamine synthetase due to its activity with L-glutamate. nih.govoup.com Two isoforms of the enzyme were isolated from this source. nih.govoup.com

The enzyme utilizes ATP to activate the glutamate (B1630785) substrate, which then reacts with ammonia. wikipedia.org While its primary substrate is this compound, it can also act on L-glutamate, though with different kinetic parameters. oup.com

PropertyValueSource
EC Number 6.3.1.7 wikipedia.org
Reaction ATP + this compound + NH₃ → AMP + diphosphate (B83284) + 4-methylene-L-glutamine wikipedia.org
Source Germinating peanuts (Arachis hypogaea) nih.govoup.com
Alternative Name 4-methyleneglutamine synthetase researchgate.netmicrobialtec.com

A study on glutamine synthetase from germinating peanuts revealed that the Km value for 4-methyleneglutamic acid was 10-fold greater and the Vmax was only one-fourth of that measured with L-glutamic acid. oup.com

Quaternary Structure and Oligomerization Dynamics

Plant glutamine synthetases, the family to which 4-methyleneglutamate—ammonia ligase belongs, are known to form complex oligomeric structures, which are crucial for their function and regulation. mdpi.comnih.gov These enzymes are typically found as decamers or octamers, formed by the assembly of individual subunits. mdpi.comnih.gov

The quaternary structure of plant glutamine synthetases is dynamic and can be influenced by various factors, including the presence of substrates and metal ions. mdpi.com In legumes, glutamine synthetase exists as cytosolic (GS1) and plastidic (GS2) isoforms, which can form different oligomeric assemblies. nih.gov The active sites of these enzymes are located at the interface between adjacent subunits within a ring, highlighting the importance of the oligomeric state for catalytic activity. researchgate.net Studies on glutamine synthetases from various plant sources, including Medicago truncatula, have revealed a decameric structure composed of two stacked pentameric rings. frontiersin.orgcsic.es This arrangement is thought to be common among plant glutamine synthetases and is essential for their regulatory properties and stability. mdpi.comcsic.es The interactions between the rings can be dynamic, suggesting a "zipper-like" mechanism for assembly. frontiersin.org

### 3.2.3. Substrate Binding and Conformational Changes

The interaction between this compound and its associated enzymes is characterized by specific binding events and subsequent conformational changes that are crucial for catalysis. While detailed structural data for this compound complexed with its primary enzymes are limited, significant insights can be drawn from studies of its precursor, 4-methylene-L-glutamine, and other closely related glutamate-metabolizing enzymes.

The enzyme 4-methyleneglutaminase catalyzes the hydrolysis of 4-methylene-L-glutamine to produce this compound and ammonia. wikipedia.org This reaction is a key step in the metabolism of C5-branched dibasic acids. wikipedia.org The binding of the substrate, 4-methylene-L-glutamine, to the active site of 4-methyleneglutaminase initiates the catalytic process. This binding is predicated on the recognition of the L-glutamine backbone, a process that shares features with other glutaminases and glutamate-binding proteins. The enzyme's active site is shaped to accommodate the substrate, with specific amino acid residues forming hydrogen bonds and electrostatic interactions with the α-amino and carboxyl groups of the glutamine moiety.

Upon substrate binding, a conformational change is typically induced in the enzyme. This "induced-fit" mechanism is a common feature in enzyme catalysis, serving to position the substrate optimally for the chemical reaction and to exclude water molecules that could interfere with the process. nih.govbiorxiv.org In the case of enzymes acting on glutamate and its analogs, this often involves the movement of a flexible loop or entire domains to close over the active site. For instance, in glutamate dehydrogenase, the binding of glutamate causes a significant movement in the side-chain of a key lysine (B10760008) residue to optimize hydrogen bonding with the substrate's α-carboxyl group. This local shift is coupled with a large-scale domain closure, bringing the catalytic residues and the cofactor into the correct orientation for hydride transfer. nih.govfrontiersin.org Similarly, in glutamate decarboxylase, a flexible loop near the substrate-binding site is critical for the catalytic reaction, and its conformation is influenced by substrate binding. mdpi.comencyclopedia.pub

While direct crystallographic evidence for this compound is sparse, studies on analogs like 2S,4R-4-methylglutamate show its activity as a full agonist at kainate receptors, suggesting it induces a conformational change leading to channel activation. nih.gov The binding of this analog was used to stabilize the desensitized state of the GluK2 receptor for cryo-EM studies, revealing a transition from 2-fold to 4-fold symmetry in the ligand-binding domains, which accommodates the closing of the ion channel. nih.gov This demonstrates that the methyl group at the 4-position, and by extension the methylene (B1212753) group in this compound, is compatible with the binding pockets of certain glutamate-interacting proteins and is capable of triggering significant structural rearrangements.

### 3.3. General Principles of Enzyme-Substrate Recognition in Glutamate Metabolizing Enzymes

The recognition of L-glutamate and its analogs by metabolizing enzymes is governed by a set of conserved structural and chemical principles. These principles ensure high specificity and efficiency in pathways central to nitrogen metabolism, amino acid biosynthesis, and neurotransmission. nih.govnih.govoup.com

A primary feature of glutamate-recognizing enzymes is the presence of a highly specific binding pocket designed to accommodate the dicarboxylic acid structure of the substrate. The recognition process relies heavily on electrostatic interactions. Typically, positively charged residues, such as arginine and lysine, are strategically positioned within the active site to form salt bridges with the two negatively charged carboxylate groups of glutamate. nih.govmdpi.comnih.gov For example, in Clostridium symbiosum glutamate dehydrogenase, the γ-carboxyl group of glutamate interacts specifically with a lysine residue (Lys89), which is a key determinant of specificity. nih.gov In Lactobacillus brevis glutamate decarboxylase, arginine (Arg422) and lysine (Lys279) residues are proposed to form electrostatic interactions with the α- and γ-carboxyl groups of glutamate, respectively. mdpi.comresearchgate.net

Beyond the carboxyl groups, the α-amino group and the stereochemistry at the α-carbon are also critical for recognition. The L-configuration of the substrate is a crucial determinant for many of these enzymes, with interactions at the 2-position being intimately involved in triggering the conformational changes necessary for catalysis. nih.gov Enzymes like glutamate dehydrogenase and glutamate decarboxylase utilize cofactors such as NAD(P)+ and pyridoxal (B1214274) 5'-phosphate (PLP), respectively, which also play a role in substrate binding and orientation. In PLP-dependent enzymes like glutamate decarboxylase, the substrate's amino group forms a Schiff base with the PLP cofactor, an essential step in the catalytic cycle. mdpi.comencyclopedia.pub

A near-universal principle in these enzymes is the phenomenon of induced fit, where substrate binding triggers significant conformational changes. nih.govnih.gov Many glutamate-metabolizing enzymes, including glutamate dehydrogenase, exist in an "open" conformation in the absence of the substrate. frontiersin.org Upon glutamate binding, the enzyme transitions to a "closed" conformation. nih.gov This domain closure sequesters the substrate and catalytic machinery from the bulk solvent, creating a microenvironment conducive to the chemical reaction and preventing unwanted side reactions. This structural remodeling can be extensive, involving the movement of entire domains relative to each other, and is often linked to the binding of both the substrate and a cofactor. frontiersin.orgrichmond.edu This dynamic interplay between ligand binding and conformational change is fundamental to the enzyme's function, regulating not only catalysis but also product release. nih.gov

Table 1: Research Findings on Enzyme-Substrate Interactions and Conformational Changes

Table 2: Mentioned Chemical Compounds

Biological Roles and Physiological Significance

Role in Nitrogen Metabolism and Transport in Specific Organisms

4-Methylene-L-glutamate and its corresponding amide, 4-methyleneglutamine, are non-proteinogenic amino acids that play a significant role in the nitrogen metabolism and transport of various organisms, particularly in the plant kingdom.

Examples in Plants (e.g., Arachis hypogaea, Lilium candidum, Daphnia pulex, tulip)

Peanut (Arachis hypogaea) : In peanut plants, 4-methyleneglutamine is a principal carrier of nitrogen in the xylem sap. nih.gov While not directly produced during nitrogen fixation in the root nodules, its levels are significant in the transport of nitrogen throughout the plant. nih.govtandfonline.com Studies have shown that 4-methyleneglutamine and its precursor, 4-methylene-L-glutamic acid, are not present in ungerminated seeds but form shortly after germination. nih.gov The concentration of 4-methyleneglutamine rises rapidly in the early stages of seedling growth and is found in most parts of the mature plant, with the notable exception of developing pods. nih.gov Interestingly, its levels appear to be largely independent of nodulation and nitrogen fixation processes, suggesting a role in the mobilization and transport of nitrogen derived from seed storage proteins during early development. nih.govnih.gov While asparagine is the primary nitrogen product exported from N2-fixing nodules, 4-methyleneglutamine can constitute up to 73% of the total amino nitrogen in the xylem sap of non-nodulated plants. nih.gov

Tulip (Tulipa gesneriana) : In tulips, 4-methyleneglutamine serves as a temporary nitrogen storage compound, particularly in the leaves, stems, and roots after sprouting. researchgate.net Its concentration, along with that of glutamine, increases significantly in the bulb scales as storage proteins are mobilized, a process influenced by cold temperatures. tandfonline.com This suggests a crucial role for 4-methyleneglutamine in the seasonal nitrogen dynamics of the tulip, facilitating the transport and storage of nitrogen required for spring growth. researchgate.net The subsequent metabolism of 4-methyleneglutamine in tulips can lead to the accumulation of 2-oxo-4-methyl-3-pentene-1,5-dioic acid in the leaves and stems. researchgate.netresearchgate.net

White Lily (Lilium candidum) : 4-Methylene-L-glutamic acid has been identified as a natural constituent in Lilium candidum. nih.govsci-hub.se Research indicates that this compound, along with its keto-acid analogue, is not present in the seed but appears soon after germination. sci-hub.se This suggests a role in the early developmental and metabolic processes of the plant.

Daphnia pulex : The presence of 4-methylene-L-glutamic acid has also been reported in the water flea, Daphnia pulex. nih.gov While its specific role in this organism is less characterized than in plants, its occurrence points to a broader distribution and potential significance in the animal kingdom. The ionotropic glutamate (B1630785) receptors, which are involved in inducible defenses in Daphnia pulex, highlight the importance of glutamate-related signaling in this crustacean. plos.org

Table 1: Occurrence and Primary Role of this compound and Related Compounds in Selected Organisms

OrganismCompound(s)Primary Role(s)Key Research Findings
Peanut (Arachis hypogaea) 4-Methyleneglutamine, this compoundNitrogen transport in xylemPrincipal nitrogen carrier in xylem sap, especially in non-nodulated plants. nih.govnih.gov Levels increase after germination. nih.gov
Tulip (Tulipa gesneriana) 4-Methyleneglutamine, this compoundTemporary nitrogen storageAccumulates in leaves, stems, and roots after sprouting. researchgate.net Involved in mobilization of storage proteins. tandfonline.com
White Lily (Lilium candidum) This compoundPost-germination metabolismAppears after germination, not present in the seed. sci-hub.se
Daphnia pulex 4-Methylene-L-glutamic acidPresence identifiedReported as a constituent. nih.gov Glutamate signaling is important for defense mechanisms. plos.org

Insights from Microbial Systems

In microbial systems, the metabolism of glutamate, the parent compound of this compound, is central to nitrogen assimilation and cellular function. While direct studies on this compound metabolism in a wide range of microbes are limited, the broader context of glutamate metabolism provides valuable insights.

Bacteria such as Corynebacterium glutamicum possess highly specific transport systems for L-glutamate. oup.com Some microbes, including certain strains of Bacillus methanolicus, are known to naturally overproduce L-glutamate. biorxiv.org Furthermore, various microorganisms can synthesize glutamate and its derivative, γ-aminobutyric acid (GABA), which play roles in pH homeostasis and metabolic energy generation. nih.gov The enzymes involved in glutamate synthesis, such as glutamate dehydrogenase and glutamate synthase, are found across different microbial species. mdpi.com The existence of these pathways highlights the fundamental importance of glutamate in microbial life and suggests that related compounds like this compound could be integrated into these central metabolic networks in organisms where they are present. mdpi.comnih.gov

Involvement in Plant Secondary Metabolism Pathways

Glutamate is a pivotal molecule in the primary and secondary metabolism of plants. oup.comapsnet.org It serves as a precursor for the synthesis of various other amino acids and nitrogenous compounds. oup.com While this compound is a non-proteinogenic amino acid, its connection to the central glutamate pool implies its potential involvement in or influence on secondary metabolic pathways.

In tulips, the accumulation of 4-methyleneglutamine is linked to the production of a related organic acid, 2-oxo-4-methyl-3-pentene-1,5-dioic acid. researchgate.net This transformation represents a specific metabolic fate for 4-methyleneglutamine beyond its role in nitrogen transport and storage, indicating its integration into a secondary metabolic route. The synthesis and degradation of such unique, non-protein amino acids are a hallmark of the diverse secondary metabolism found in plants.

Evolutionary Implications of its Occurrence and Pathways

The presence of this compound and its derivatives in specific plant families, such as Fabaceae (e.g., peanuts) and Liliaceae (e.g., tulips and lilies), suggests an evolutionary specialization of nitrogen metabolism. royalsocietypublishing.orgacs.org The development of pathways to synthesize and utilize these unique amino acids may have provided an adaptive advantage, perhaps by offering a more efficient or regulatable means of nitrogen transport and storage in particular ecological niches.

Glutamate itself is a phylogenetically ancient and conserved signaling molecule. oup.com The evolution of glutamate-mediated signaling can be traced back to primordial metabolic pathways for nitrogen and carbon. nih.gov The diversification of glutamate's roles, from a central metabolite to a neurotransmitter and signaling molecule, is a testament to its biochemical versatility. nih.govnih.gov The emergence of specialized glutamate derivatives like this compound in certain lineages represents a further evolutionary innovation, building upon the fundamental chemistry of glutamate to fulfill specific physiological needs of the organism. The enzymes responsible for the synthesis and metabolism of these compounds, such as the specific deamidase for 4-methyleneglutamine, would have co-evolved to create these specialized pathways. royalsocietypublishing.org

Chemical Synthesis and Derivatives of 4 Methylene L Glutamate and Analogues

Laboratory-Scale Synthetic Methodologies for 4-Methylene-L-glutamic Acid

Several laboratory-scale methods for the synthesis of 4-methylene-L-glutamic acid have been reported. A common strategy involves the derivatization of L-pyroglutamic acid, a readily available starting material. google.comgoogle.comgoogle.com This process typically includes the protection of the nitrogen and carboxylic acid functional groups, followed by the introduction of a methylene (B1212753) group at the 4-position, and subsequent deprotection and ring-opening of the pyroglutamate (B8496135) ring to yield the final product. google.comgoogle.com

A process has been developed for synthesizing substantially pure L-γ-methylene glutamic acid, which involves derivatizing pyroglutamic acid to add a methylene moiety, followed by the decyclization of the pyroglutamate to form the linear glutamic acid. google.comgoogle.com This method can also be adapted to produce esters and salts of the final product. google.com

Enantioselective Synthesis Strategies

The biological activity of 4-methylene-glutamic acid is often specific to the L-enantiomer, making enantioselective synthesis a critical focus. A general and practical method for the asymmetric synthesis of 4-alkylidenyl glutamic acid derivatives utilizes a catalytic enantioselective tandem conjugate addition-elimination reaction on allylic acetates under chiral phase-transfer conditions. scilit.comacs.org This reaction, employing the benzophenone (B1666685) imine of glycine (B1666218) tert-butyl ester, has yielded products in good to excellent yields (63-92%) and high enantioselectivities (80-97% ee). scilit.comacs.org

Another enantioselective strategy involves the asymmetric 1,4-addition conjugate of the enolate of a Schiff base to unsaturated esters. researchgate.net This method has been used to prepare various enantiomerically pure 4-substituted glutamic acid derivatives. researchgate.net

Key Synthetic Intermediates and Reaction Conditions

The synthesis of 4-methylene-L-glutamic acid and its analogues involves several key intermediates and specific reaction conditions. A common starting material is L-pyroglutamic acid. google.comnih.gov The synthetic process often proceeds through a protected 4-methylene pyroglutamic acid intermediate. google.com

A typical synthetic sequence is outlined below:

Protection: The nitrogen and carboxylic acid groups of L-pyroglutamic acid are protected. Common protecting groups include Boc (tert-butoxycarbonyl) for the nitrogen and tert-butyl or ethyl esters for the carboxylic acid. google.comnih.gov

Methylenation: A methylene group is introduced at the C4 position of the pyroglutamate ring. nih.gov

Ring Opening: The pyroglutamate ring is opened to form the linear glutamic acid derivative. This is often achieved using a base such as lithium hydroxide (B78521) (LiOH). google.comnih.gov

Deprotection: The protecting groups are removed to yield the final product. nih.gov

Starting MaterialKey IntermediateKey Reagents and ConditionsFinal Product
L-pyroglutamic acidN-Boc-4-methylene-pyroglutamateDi-tert-butyl dicarbonate (B1257347) (Boc2O), α-methylenation reagents, LiOH4-Methylene-L-glutamic acid
Diethylmalonate, Formaldehyde, Diethyl acetamidomalonateNot specifiedNot specified4-Methylene-DL-glutamic acid
Allylic acetates, Benzophenone imine of glycine tert-butyl esterNot applicable (Tandem reaction)Chiral phase-transfer catalyst4-Alkylidenyl glutamic acid derivatives

Synthesis of Related 4-Substituted Glutamic Acid Derivatives

The synthetic methodologies developed for 4-methylene-L-glutamic acid have been extended to the synthesis of a variety of 4-substituted glutamic acid derivatives. These derivatives are valuable for studying structure-activity relationships at glutamate (B1630785) receptors and transporters.

One approach involves the cycloaddition of a nitrone with 2-substituted 2-propen-1-ols or 2-substituted acrylates to create 4-hydroxy-4-substituted glutamic acids. nih.govacs.org This method has been successfully used in the synthesis of natural products like monatin (B176783) and lycoperdic acid. nih.gov

Another versatile method is the asymmetric 1,4-addition of an enolate of a Schiff base to unsaturated esters. researchgate.net This has been employed to synthesize 4-phosphinomethyl, 4-carboxymethyl, and 4-aminomethyl glutamic acid derivatives starting from (2S)-N-Boc-tert-butyl-4-methylene glutamate. researchgate.net

Chemo-enzymatic approaches have also been utilized. For instance, the synthesis of 4-methyl- and 4-ethyl-L-glutamic acids has been achieved through enzymatic transamination. acs.org

Design and Synthesis of 4-Methylene-L-glutamine and its Amide Derivatives

An efficient synthetic route to L-γ-methyleneglutamine and its amide derivatives has been developed, starting from the commercially available L-pyroglutamic acid. nih.govresearchgate.net The key steps in this synthesis are:

Protection of the carboxylic acid and amide groups of L-pyroglutamic acid. nih.gov

Introduction of the methylene group at the C4 position. nih.gov

Selective opening of the cyclic amide ring to form a common intermediate. nih.gov

Installation of the amide group using an amide coupling protocol. nih.gov

Removal of protecting groups to yield L-γ-methyleneglutamine. nih.gov

This synthetic route has been used to create a library of L-γ-methyleneglutamine amide derivatives with various aromatic and non-aromatic secondary and tertiary amides. nih.govrsc.org

Exploration of Structure-Activity Relationships for Enzymatic Interactions

The synthesis of various derivatives of 4-methylene-L-glutamate has enabled the exploration of their structure-activity relationships (SAR) with enzymes and receptors. These studies are crucial for understanding the molecular basis of their biological activity and for the design of more potent and selective compounds.

SAR studies on urea-based inhibitors of human glutamate carboxypeptidase II (GCPII) have revealed the importance of the P1' moiety for tight binding to the enzyme. nih.gov While a variety of substitutions are tolerated at the P1 position, the P1' moiety is highly sensitive to structural changes. nih.gov The crystal structures of GCPII in complex with different inhibitors have provided insights into the interactions within the S1 and S1' pockets of the enzyme. avcr.cz

For glutamate transporters (EAATs), SAR studies have identified selective positive allosteric modulators (PAMs) of EAAT2. nih.govacs.org For example, modifications to the side chains of a series of compounds inspired by the hit compound GT949 led to the discovery of potent and selective EAAT2 PAMs. acs.org These studies have highlighted how small structural changes can significantly alter the activity and selectivity of these modulators. nih.gov

A chemoenzymatic approach was used to synthesize a series of 2,4-syn-functionalized (S)-glutamate analogues, and their pharmacological characterization at ionotropic glutamate receptors (iGluRs) and excitatory amino acid transporters (EAATs) revealed a selective GluK1 ligand with nanomolar affinity. researchgate.net X-ray crystallography of this ligand bound to the ligand-binding domains of GluA2 and GluK3 provided structural insights into its binding mode. researchgate.net

Analytical Methodologies for the Detection and Quantification of 4 Methylene L Glutamate in Research Samples

Chromatographic Techniques

Chromatographic methods are fundamental to the separation of 4-Methylene-L-glutamate from complex biological matrices prior to its detection. The choice of technique often depends on the sample's nature and the required analytical sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of amino acids, including glutamate (B1630785) derivatives. akjournals.com For compounds like this compound that lack a strong chromophore, pre-column or post-column derivatization is often necessary to enable UV-Vis or fluorescence detection. akjournals.commyfoodresearch.com Common derivatizing agents include o-phthaldialdehyde (OPA) and N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2). nih.gov

A typical HPLC setup for amino acid analysis involves a reversed-phase column, such as an ODS-Hypersil column, and a gradient elution system. nih.gov For instance, a method for separating derivatized diastereomers might use a gradient of trifluoroacetic acid (TFA) in water and acetonitrile (B52724). nih.gov The detection levels for such methods can reach the picomole range. nih.gov The entire HPLC run, including separation and column equilibration, can be accomplished in under an hour, making it a reliable and relatively fast method. nih.govnih.gov

ParameterValue/ConditionSource
Column ODS-Hypersil (5 µm, 25.0 x 0.46 cm) nih.gov
Mobile Phase A 0.11% TFA in water (v/v) nih.gov
Mobile Phase B 0.11% TFA in acetonitrile (v/v) nih.gov
Gradient Isocratic 80% A:20% B for 2 min, then linear to 62% A:38% B over 46 min nih.gov
Flow Rate 1.1 mL/min nih.gov
Detection UV at 340 nm nih.gov
Run Time < 40 minutes nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. lcms.cz These improvements are achieved by using columns with smaller particle sizes (typically under 2 µm) and operating at higher pressures. akjournals.com

For the analysis of glutamate and related compounds, UHPLC coupled with derivatization has proven to be a simple, accurate, and cost-effective method. nih.gov One such method involves derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, which forms highly stable derivatives. nih.gov This allows for analysis without extensive sample clean-up. nih.gov The separation can be achieved on a phenyl-hexyl column with a mobile phase containing N-methylmorpholine/acetate buffer and acetonitrile. nih.gov The total analysis time, including separation and column equilibration, can be less than three minutes. nih.gov

ParameterValue/ConditionSource
Column Phenyl-hexyl nih.gov
Mobile Phase 50 mM N-methylmorpholine/acetate buffer pH 7.4 with 12% acetonitrile nih.gov
Flow Rate 1-2 mL/min nih.gov
Detection UV at 363 nm nih.gov
Analysis Time < 2.8 minutes nih.gov
Reproducibility Intra- and inter-day SD of ~4% nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids, though it typically requires derivatization to increase the volatility of the analytes. avma.org GC coupled with mass spectrometry (GC-MS) is a highly sensitive and reproducible method for measuring small molecules like amino acid derivatives. avma.orgnih.gov

For the analysis of glutamic acid and its analogs, a common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which improves the reproducibility and recovery of the amino acids. avma.org The separation is typically performed on a medium-polarity, low-bleed GC column. avma.org The oven temperature is programmed to increase linearly to ensure the separation of different compounds. avma.org

ParameterValue/ConditionSource
Derivatization N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) avma.org
Column Medium-polarity, low-bleed avma.org
Carrier Gas Helium avma.org
Injection Mode Split (4:1) avma.org
Oven Program Start at 70°C (4 min hold), ramp at 20°C/min to 300°C (4 min hold) avma.org
Run Time 19.5 minutes avma.org

Spectrometric Detection Methods

Spectrometric methods are invariably coupled with chromatographic techniques to provide sensitive and selective detection of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common detection method used in conjunction with HPLC and UHPLC. researchgate.net Since native amino acids like this compound have weak UV absorbance, derivatization is essential to introduce a chromophore that absorbs light in the UV or visible range. akjournals.comsielc.com The choice of derivatizing agent determines the optimal wavelength for detection. For example, derivatives formed with FDNP-Val-NH2 are detected at 340 nm, while those formed with DNFB are detected at 363 nm. nih.govnih.gov A Vis spectrophotometric method using 4-aminoantipyrine (B1666024) and phenol (B47542) has been reported for glutamate, with a maximum absorption at 502 nm. akjournals.com

An analytical UV spectrophotometric method has been developed and validated for the determination of glutamate in cerebrospinal fluid, with a maximum absorption wavelength of 265 nm after a derivatization reaction. researchgate.net This method demonstrated good linearity, precision, and accuracy, making it a viable alternative to more complex techniques. researchgate.net

Derivatizing AgentDetection Wavelength (nm)Source
FDNP-Val-NH2340 nih.gov
DNFB363 nih.gov
4-Aminoantipyrine/Phenol502 akjournals.com
Unspecified (for CSF)265 researchgate.net

Mass Spectrometry (MS and MS/MS)

Mass Spectrometry (MS), particularly when used in tandem (MS/MS), is a highly sensitive and specific detection method that can be coupled with HPLC, UHPLC, or GC. universite-paris-saclay.fr LC-MS/MS is a reliable method for detecting a wide variety of analytes in different biological matrices. universite-paris-saclay.fr It allows for the identification of a compound based on its retention time, molecular weight, and characteristic fragmentation patterns. universite-paris-saclay.fr

For the analysis of glutamate and related compounds, LC-MS/MS can be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. universite-paris-saclay.fr This approach offers low limits of quantification, often in the low ng/mL range. universite-paris-saclay.fr A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been established for the separation and quantification of N-methylglutamate enantiomers after derivatization, with a detection limit of approximately 10 fmol per injection. nih.gov High-resolution mass spectrometry, such as with a quadrupole orbitrap instrument, can also be employed for underivatized amino acid analysis, offering linearity over a wide concentration range and high sensitivity. nih.gov

TechniqueIonization ModeKey FeaturesSource
LC-MS/MSPositive ESIMRM mode, high sensitivity (ng/mL) universite-paris-saclay.fr
LC-ESI-MS/MSESIDerivatization required, very low detection limits (fmol) nih.gov
UHPLC-HRMS (Orbitrap)-Analysis of underivatized amino acids, high linearity and sensitivity nih.gov

Pre- and Post-Column Derivatization Strategies for Enhanced Detection

Derivatization can be performed either before the sample is injected into the chromatography system (pre-column) or after the analyte has been separated on the column but before it reaches the detector (post-column). myfoodresearch.com The choice between these strategies depends on the analyte's reactivity, the complexity of the sample matrix, and the desired sensitivity and throughput.

Pre-Column Derivatization

In this approach, the derivatizing agent reacts with the analyte in the sample solution prior to chromatographic separation. This is the more common strategy for amino acid analysis using reversed-phase HPLC. myfoodresearch.com A key advantage is that excess reagent can often be separated from the derivatized analyte during the chromatographic run.

Several reagents have been successfully employed for the pre-column derivatization of amino acids and their analogues, which are applicable to this compound analysis:

2,4-Dinitrofluorobenzene (DNFB): Introduced by Frederick Sanger, DNFB reacts with the primary or secondary amine group of amino acids to form a stable dinitrophenyl (DNP) derivative. nih.gov This DNP-adduct possesses a strong ultraviolet (UV) absorbance, typically measured around 363 nm. mdpi.com The derivatization reaction is generally carried out under alkaline conditions at elevated temperatures (e.g., 60 °C) to ensure completion. nih.gov A notable challenge with DNFB is its reaction with water to form 2,4-dinitrophenol, an interfering byproduct that also absorbs at 363 nm and may require an additional extraction step for removal. nih.gov

N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH₂): This chiral reagent is an analogue of the well-known Marfey's reagent. It is used for the separation of amino acid enantiomers but is also effective for general amino acid analysis. nih.gov It reacts with the amino group of this compound to form diastereomers that can be readily separated on a standard reversed-phase column (e.g., ODS-Hypersil). Detection is highly sensitive via UV absorption at 340 nm, with detection limits in the low picomole range. nih.gov This method offers high reliability and does not require the pre-removal of other primary amino acids. nih.gov

o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to yield highly fluorescent isoindole derivatives. myfoodresearch.com These derivatives are typically excited at 340 nm and detected via fluorescence emission at 455 nm. myfoodresearch.com While OPA is one of the most common pre-column derivatization reagents for primary amino acids, it does not react with secondary amines. This property is sometimes exploited to selectively remove primary amino acids from a sample when the target of analysis is a secondary amine. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amino acids to form stable, highly fluorescent derivatives, making it a versatile choice.

Post-Column Derivatization

In post-column derivatization, the reaction occurs after the analytes have been separated by the HPLC column and before they enter the detector. This approach has the distinct advantage of avoiding the formation of multiple derivative products from a single analyte and eliminating interference from the derivatizing reagent itself, as it does not pass through the column. myfoodresearch.com It is the classic approach used in traditional ion-exchange amino acid analyzers. nih.gov

Ninhydrin (B49086): This is the most traditional post-column reagent for amino acid analysis. After separation on a cation-exchange column, the eluted amino acids are mixed with a ninhydrin solution and heated. The reaction produces a deep purple-colored compound (Ruhemann's purple) for primary amines, which is detected by UV-Vis absorption at 570 nm. nih.gov

Table 1: Comparison of Derivatization Strategies for Amino Acid Analysis

StrategyReagentTarget GroupDetection MethodKey Advantages/Disadvantages
Pre-ColumnDNFBPrimary & Secondary AminesUV (363 nm)Forms stable derivatives; byproduct (2,4-dinitrophenol) can interfere. nih.gov
FDNP-Val-NH₂Primary & Secondary AminesUV (340 nm)High sensitivity; separates enantiomers; reliable. nih.gov
OPAPrimary AminesFluorescence (Ex: 340 nm, Em: 455 nm)Very high sensitivity; fast reaction; does not react with secondary amines. myfoodresearch.com
Post-ColumnNinhydrinPrimary & Secondary AminesUV-Vis (570 nm)Robust and traditional; less interference from reagent; requires specialized hardware. nih.gov

Sample Preparation and Matrix Effects in Biological Research

The analysis of this compound in biological samples (e.g., tissue homogenates, plasma, cell cultures) is complicated by the presence of a complex matrix of proteins, lipids, salts, and other small molecules. creative-proteomics.com These components can interfere with quantification, necessitating rigorous sample preparation and an awareness of potential matrix effects.

Sample Preparation

The primary goal of sample preparation is to extract the analyte from the sample matrix while removing interfering substances that could damage the analytical column or compromise the accuracy of the results. creative-proteomics.com

Protein Removal: Proteins are the most significant interference in most biological samples. They can precipitate in the HPLC system, causing blockages and irreversible column damage. Common deproteinization methods include:

Acid Precipitation: The addition of an acid like trichloroacetic acid (TCA) or perchloric acid (PCA) denatures and precipitates proteins, which are then removed by centrifugation. creative-proteomics.com

Solvent Precipitation: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell of proteins, causing them to precipitate. mdpi.com

Ultrafiltration: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (e.g., 3 kDa) to physically separate high-molecular-weight proteins from the low-molecular-weight analyte. creative-proteomics.com

Extraction and Clean-up: After protein removal, further clean-up may be required to remove other interferences like lipids and salts.

Solid-Phase Extraction (SPE): SPE has become a popular method due to its high reproducibility and potential for automation. mdpi.com For an acidic amino acid like this compound, a mixed-mode or anion-exchange sorbent can be effective. Alternatively, a reversed-phase (e.g., C18) cartridge can be used to remove non-polar interferences like lipids. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). This can be used to remove highly lipophilic contaminants. mdpi.com

Matrix Effects

A matrix effect is defined as the alteration (suppression or enhancement) of an analyte's signal at the detector due to the co-elution of other components from the sample matrix. nih.govresearchgate.net This is a significant challenge in quantitative analysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

Sources and Mechanisms: Matrix effects can arise from any component in the final sample extract that is not the analyte, including salts, endogenous metabolites, and residual reagents from sample preparation. chromatographyonline.com In LC-MS, the most common mechanism is ion suppression or enhancement, where co-eluting matrix components compete with the analyte for ionization in the electrospray source. mdpi.comchromatographyonline.com For UV or fluorescence detection, matrix components can interfere by absorbing at the same wavelength or by quenching the fluorescence of the derivatized analyte. chromatographyonline.com

Mitigation Strategies: Several strategies can be employed to minimize or compensate for matrix effects:

Improved Sample Clean-up: The most direct approach is to remove the interfering components through more effective SPE or other purification steps. creative-proteomics.com

Chromatographic Optimization: Adjusting the HPLC mobile phase, gradient, or column chemistry can improve the separation of the analyte from interfering matrix components. universite-paris-saclay.fr

Use of an Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to the sample at a known concentration before processing. A stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) is the ideal internal standard for LC-MS, as it co-elutes and experiences nearly identical matrix effects, allowing for highly accurate quantification based on the analyte-to-internal standard signal ratio. mdpi.comchromatographyonline.comuniversite-paris-saclay.fr

Matrix-Matched Calibration: This involves preparing the calibration standards in a blank matrix that is identical to the study samples. This ensures that the standards and the unknown samples experience the same matrix effect, improving accuracy. creative-proteomics.com

Table 2: Overview of Sample Preparation and Matrix Effect Mitigation

Step/ConceptTechnique/StrategyPrinciple of Operation
Sample PreparationAcid/Solvent PrecipitationDenatures and precipitates proteins, which are removed by centrifugation. creative-proteomics.commdpi.com
UltrafiltrationUses a size-exclusion membrane to physically separate large molecules (proteins) from the analyte. creative-proteomics.com
Solid-Phase Extraction (SPE)Selectively retains the analyte or interferences on a solid sorbent for purification. mdpi.com
Matrix Effect MitigationChromatographic SeparationOptimizes the HPLC method to resolve the analyte peak from co-eluting interferences. universite-paris-saclay.fr
Stable Isotope-Labeled Internal StandardA labeled version of the analyte is used to normalize the signal, compensating for variations caused by matrix effects. chromatographyonline.comuniversite-paris-saclay.fr
Matrix-Matched CalibrationCalibration standards are prepared in a blank sample matrix to ensure standards and unknowns are affected equally. creative-proteomics.com

Future Research Directions and Unexplored Avenues

Elucidation of Additional Metabolic Fates and Functions

The known metabolic involvement of 4-methylene-L-glutamate is primarily centered on its role within C5-branched dibasic acid metabolism. wikipedia.org However, its discovery in diverse organisms such as the peanut plant (Arachis hypogaea), tulips (Lilium candidum), and the water flea (Daphnia pulex) suggests it may possess a wider range of biological functions and metabolic connections that are yet to be discovered. wikipedia.orgnih.gov

Future research should focus on tracing the complete metabolic network surrounding this compound in these native organisms. L-glutamate itself is a central hub in metabolism, serving as a precursor for a multitude of essential compounds including proline, arginine, and the signaling molecule γ-aminobutyric acid (GABA). oup.commdpi.commdpi.comresearchgate.net A pivotal research question is whether this compound serves as a parallel substrate for analogous biosynthetic pathways, potentially leading to the formation of novel methylene-containing derivatives of these compounds. Investigating its fate under various physiological and environmental stress conditions could reveal inducible pathways and specialized roles, such as in nitrogen storage or defense. mdpi.com The metabolism of its corresponding amide, 4-methylene-L-glutamine, also warrants investigation, as it may be a key intermediate or a direct precursor to other functional molecules. nih.gov

Detailed Mechanistic and Structural Studies of Underexplored Enzymes

The enzymatic landscape of this compound metabolism is sparsely mapped. A key enzyme, 4-methyleneglutaminase, which converts 4-methylene-L-glutamine to this compound and ammonia (B1221849), was identified decades ago, but its structural and detailed mechanistic properties remain unknown. wikipedia.org Modern structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, are essential to resolve its three-dimensional structure. This would provide insights into its substrate specificity and catalytic mechanism, paving the way for inhibitor design or enzyme engineering.

Furthermore, the biosynthetic enzymes responsible for creating the methylene (B1212753) group have not been fully characterized. Elucidating this upstream pathway is a critical research gap. Additionally, exploring the substrate promiscuity of related, well-characterized enzymes could be a fruitful avenue. For instance, studies on glutamate (B1630785) mutase showed it could bind but not rearrange glutamate analogues, indicating a high degree of specificity. ias.ac.in A systematic screening of this compound against a panel of enzymes like glutamate dehydrogenases, racemases, and decarboxylases could uncover new enzymatic reactions and metabolic links. nih.govfrontiersin.org

Table 1: Proposed Enzymes for Future Mechanistic and Structural Analysis

Enzyme CategorySpecific Target/HomologResearch ObjectiveRationale
Amidohydrolase 4-Methyleneglutaminase from Arachis hypogaea wikipedia.orgElucidate 3D structure, catalytic mechanism, and substrate range.Foundational enzyme in the known pathway; structure is unknown.
Synthase/Synthetase Putative this compound synthase(s)Identify and characterize the enzyme(s) that form the methylene group.The biosynthetic origin of the compound is a major knowledge gap.
Dehydrogenase Glutamate Dehydrogenase (GDH) Isoforms frontiersin.orgTest for activity with this compound as a substrate.Could link the compound to central carbon and energy metabolism.
Decarboxylase Glutamate Decarboxylase (GAD) mdpi.comInvestigate potential for synthesis of a novel methylene-GABA analogue.Explores the potential for novel bioactive compound synthesis.
Racemase Glutamate Racemase (RacE) nih.govDetermine if 4-methylene-D-glutamate can be produced.D-amino acids have unique roles, particularly in bacterial cell walls.

Genetic Engineering Approaches for Pathway Manipulation

The production of valuable amino acids and their derivatives through microbial fermentation is a cornerstone of industrial biotechnology. nih.govnih.gov Organisms like Corynebacterium glutamicum and Escherichia coli have been extensively engineered to overproduce L-glutamate and related compounds. nih.govnih.govresearchgate.net These established industrial workhorses represent ideal platforms for the future production of this compound.

A primary future goal is the creation of a microbial cell factory for this compound. This would first require the identification of the complete biosynthetic gene set from a native producer, such as the peanut plant. Subsequently, these genes could be heterologously expressed in a chassis organism like C. glutamicum. Further pathway manipulation would likely involve established metabolic engineering strategies, including:

Increasing Precursor Supply: Overexpression of key enzymes in the tricarboxylic acid (TCA) cycle, such as citrate (B86180) synthase, to boost the pool of the precursor α-ketoglutarate. nih.gov

Blocking Competing Pathways: Deletion or attenuation of genes that divert metabolic flux away from the target pathway, such as the α-ketoglutarate dehydrogenase complex, which has been successfully implemented to increase glutamate production. nih.govmdpi.com

Enhancing Cofactor Availability: Engineering central metabolism to increase the supply of necessary cofactors like NADPH. nih.gov

Optimizing Transport: Identifying and engineering transporter proteins to facilitate the efficient export of this compound from the cell.

These genetic modifications, guided by systems biology and metabolic modeling, could enable the sustainable and scalable production of this compound for various applications. mdpi.comfrontiersin.org

Development of Novel Analytical Probes and Tools

The ability to detect and quantify a specific metabolite with high sensitivity and spatiotemporal resolution is crucial for understanding its biological role. While numerous sensors and probes exist for L-glutamate, specific tools for this compound are nonexistent. tandfonline.comnih.govmdpi.com Future research should focus on developing such tools, adapting established principles from L-glutamate detection.

Enzyme-Based Biosensors: The enzyme 4-methyleneglutaminase could be immobilized onto an electrode surface. wikipedia.org The enzymatic reaction produces ammonia, which can be detected potentiometrically or amperometrically, forming the basis of a highly specific biosensor analogous to L-glutamate oxidase-based sensors. tandfonline.comanalis.com.my

Fluorescent and Ratiometric Probes: Novel fluorescent probes could be designed with a recognition element that selectively binds to this compound. This could be achieved by synthesizing molecularly imprinted polymers or using computational design to create a specific binding pocket, which, upon binding, would trigger a change in fluorescence intensity or a ratiometric shift. researchgate.net

Caged Compounds: The synthesis of a "caged" this compound, which is biologically inert until activated by a pulse of light, would be a powerful tool. tocris.com This would allow researchers to release the compound at precise locations and times within a cell or tissue to study its immediate physiological effects, particularly in exploring potential neuromodulatory or signaling roles.

Imaging Probes: Should specific receptors or transporters for this compound be identified, radiolabeled versions (e.g., with ¹¹C or ¹⁸F) could be developed as PET or SPECT probes for in vivo imaging, enabling the study of its distribution and dynamics in whole organisms. nih.gov

Table 2: Potential Analytical Tools for this compound Detection

Tool TypePrinciple of OperationPotential ApplicationKey Development Step
Amperometric Biosensor Immobilized 4-methyleneglutaminase detects the product of enzymatic conversion (e.g., NH₃). wikipedia.orgtandfonline.comReal-time monitoring in fermentation broths or biological samples.Enzyme purification and stable immobilization on an electrode.
Ratiometric Fluorescent Probe A fluorophore with a specific recognition site for this compound shows a spectral shift upon binding. researchgate.netCellular imaging and quantification in complex biological fluids.Design and synthesis of a selective molecular recognition element.
Caged Compound A photolabile group attached to the molecule renders it inactive until cleaved by light. tocris.comHigh-precision studies of its function in cellular signaling or neuroscience.Chemical synthesis of a stable, water-soluble caged derivative.
PET/SPECT Ligand A radiolabeled version of the molecule or a specific antagonist binds to target receptors/transporters for in vivo imaging. nih.govNon-invasive visualization of its distribution and receptor binding in living organisms.Identification of a specific, high-affinity protein target.

Broader Ecological and Biotechnological Contexts

Beyond its core biochemistry, the broader relevance of this compound remains a significant unexplored avenue. Its presence in plants and invertebrates hints at specific ecological roles. L-glutamate is known to act as a signaling molecule in plants, influencing root development. oup.comoup.com Future studies should investigate whether this compound has a similar or unique signaling function, perhaps modulating plant-microbe interactions or acting as a defense compound against herbivores.

From a biotechnological standpoint, this compound represents a novel, bio-derived chemical building block. The incorporation of unusual or N-alkylated amino acids into peptides is a key strategy for developing "peptidomimetics"—drugs with enhanced stability, membrane permeability, and therapeutic efficacy. frontiersin.org The unique methylene group could confer novel structural and functional properties to peptides. Therefore, developing a robust production method via metabolic engineering (as outlined in 7.3) is a critical first step. This would provide a supply of the compound for systematic evaluation in drug discovery programs and for its potential use as a precursor for novel biopolymers, agrochemicals, or other specialty chemicals.

Q & A

Q. What is the role of 4-Methylene-L-glutamate in microbial and mammalian metabolic pathways?

this compound (C00810) is a key intermediate in the C5-branched dibasic acid metabolism pathway. In Escherichia coli, it participates in the degradation of itaconate and citrate derivatives, linking to pathways like valine, leucine, and isoleucine biosynthesis . Methodologically, researchers should map its metabolic context using databases like KEGG PATHWAY (entry ko00660) and validate its presence via isotope tracing or enzymatic assays with recombinant enzymes (e.g., 4-methyleneglutaminase, EC 3.5.1.67) .

Q. How can this compound be synthesized and characterized for laboratory studies?

Synthesis typically involves enzymatic or chemical modification of L-glutamate derivatives. For example, 4-methyleneglutaminase catalyzes the deamidation of 4-methylene-L-glutamine to yield this compound . Characterization requires:

  • Structural verification : NMR (¹H/¹³C) for methylene group identification, mass spectrometry for molecular weight confirmation.
  • Purity assessment : HPLC with UV detection (λ ~210 nm for carboxylate groups).
  • Database cross-referencing : Use SciFinder or Reaxys to compare spectral data with literature .

Q. What analytical methods are critical for distinguishing this compound from structurally similar glutamate derivatives?

Key methods include:

  • Chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve stereoisomers like 4-Methylene-D-glutamate.
  • Enzymatic specificity assays : Test reactivity with glutamate-specific enzymes (e.g., glutamate dehydrogenase) to confirm substrate selectivity .
  • Tandem MS/MS for fragmentation patterns unique to the methylene group (e.g., neutral loss of NH3 or CO2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound-associated enzymes?

Discrepancies in enzyme kinetics (e.g., 4-methyleneglutaminase activity) may arise from:

  • Variability in substrate purity : Ensure substrates are ≥95% pure via HPLC and confirm absence of inhibitors (e.g., residual NH3).
  • pH-dependent activity : Perform assays across pH 6.0–8.0, as activity peaks near pH 7.5 .
  • Use of standardized protocols : Follow guidelines from the IUBMB Enzyme List for reaction conditions (e.g., 25°C, 0.1 M phosphate buffer) .

Q. What experimental strategies are effective for quantifying this compound in complex biological matrices?

  • Derivatization : Use dansyl chloride or o-phthalaldehyde to enhance UV/fluorescence detection in cell lysates.
  • LC-MS/MS with isotopic labeling : Employ ¹³C-labeled this compound as an internal standard to correct for matrix effects .
  • Enzymatic coupling assays : Pair with glutamate-specific dehydrogenases and monitor NADH/NADPH production spectrophotometrically .

Q. How does this compound interact with broader metabolic networks, and how can these interactions be modeled computationally?

  • Flux balance analysis (FBA) : Integrate KEGG pathway data (e.g., eco00660) into genome-scale metabolic models (GEMs) of E. coli to predict flux distributions under varying carbon sources .
  • Isotope-resolved metabolomics : Track ¹³C-labeled this compound in time-course experiments to identify dynamic pathway interactions.
  • Machine learning : Train models on enzyme kinetic data (e.g., KmK_m, VmaxV_{max}) to predict regulatory nodes in branched-chain amino acid synthesis .

Methodological Notes for Reproducibility

  • Compound verification : Always cross-check spectral data with NIST Chemistry WebBook entries or peer-reviewed literature to confirm identity .
  • Reporting standards : Follow Medicinal Chemistry Research guidelines for experimental details, including reagent sources, purity, and statistical methods (e.g., IC50 calculations) .
  • Data sharing : Deposit raw datasets in repositories like MetaboLights or BRENDA to facilitate cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.